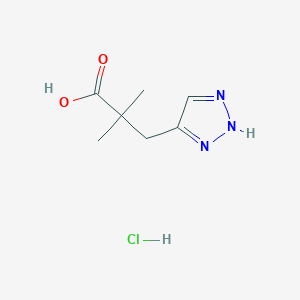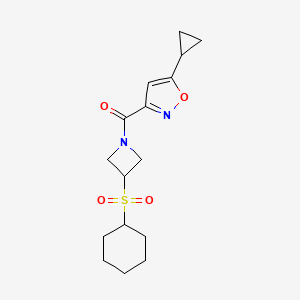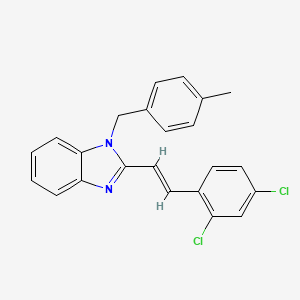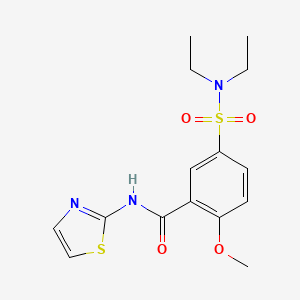![molecular formula C19H17N5O2 B2945102 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide CAS No. 1385297-33-5](/img/structure/B2945102.png)
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide” is a complex organic compound. It contains several functional groups including a cyano group (-CN), a phenyl group (a benzene ring), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), an ethoxy group (-OCH2CH3), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a carboxamide group (CONH2) .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group . The pyrazole ring could be formed through the reaction of a β-diketone with hydrazine . The cyano group might be introduced through a reaction with a cyanating reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of nitrogen in the pyrazole and pyridine rings would add to the polarity of the compound .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the cyano group, for example, could allow it to participate in reactions such as hydrolysis or reduction . The pyrazole ring could potentially undergo reactions at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, ethoxy, and carboxamide groups would likely make it more soluble in polar solvents .Scientific Research Applications
Medical Imaging Applications
One study explored the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, focusing on their application as PET tracers of serotonin 5-HT(1A) receptors. These compounds were found to have high brain uptake, slow brain clearance, and stability, making them promising candidates for in vivo quantification of 5-HT(1A) receptors in neuropsychiatric disorders (García et al., 2014).
Neuroinflammation Research
Another study highlighted the potential of [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound allows for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation research. It shows promise in studying the immune environment of central nervous system malignancies and monitoring immunotherapy's neuroinflammatory effects (Horti et al., 2019).
Cytotoxicity and Anticancer Potential
Research into 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives revealed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-26-18-10-14(8-9-21-18)19(25)23-17(11-20)15-12-22-24(13-15)16-6-4-3-5-7-16/h3-10,12-13,17H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHYMWZRRGGORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(pyridin-4-yl)phenyl]methyl}but-2-ynamide](/img/structure/B2945019.png)

![3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2945022.png)

![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)





![Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2945037.png)
![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)
![8-(3,4-Dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2945039.png)
